KCNQ2 (Kv7.2) Inhibitory Potency: Head-to-Head Comparison with XE-991, Linopirdine, and UCL2077
(4-Pentylphenyl)(quinolin-3-yl)methanone (ML252) inhibits KCNQ2 channels with an IC₅₀ of 0.07 ± 0.01 μM, measured by IonWorks automated patch-clamp electrophysiology in a side-by-side panel [1]. This potency is comparable to XE-991 (0.06 ± 0.01 μM) but significantly exceeds linopirdine (0.71 ± 0.23 μM; ~10-fold weaker) and UCL2077 (9.42 ± 1.12 μM; ~135-fold weaker) in the same assay system [1].
| Evidence Dimension | KCNQ2 inhibitory potency (IC₅₀, μM) |
|---|---|
| Target Compound Data | 0.07 ± 0.01 μM |
| Comparator Or Baseline | XE-991: 0.06 ± 0.01 μM; Linopirdine: 0.71 ± 0.23 μM; UCL2077: 9.42 ± 1.12 μM |
| Quantified Difference | ~10-fold more potent than linopirdine; ~135-fold more potent than UCL2077; potency comparable to XE-991 |
| Conditions | KCNQ2 channels, IonWorks automated patch-clamp electrophysiology, CHO cells |
Why This Matters
For researchers selecting a KCNQ2 inhibitor, ML252 provides potency on par with the gold-standard tool compound XE-991 while offering a distinct chemotype (aryl-quinoline methanone vs. bis-quinoline), which is critical for orthogonal probe validation and intellectual property differentiation.
- [1] NCBI Bookshelf. Table 4: Selectivity table showing IC₅₀ (μM) values for ML252 and previously identified KCNQ2 channel blockers for inhibition of a panel of KCNQ channels measured using IonWorks electrophysiology. Probe Reports from the NIH Molecular Libraries Program; 2013. View Source
